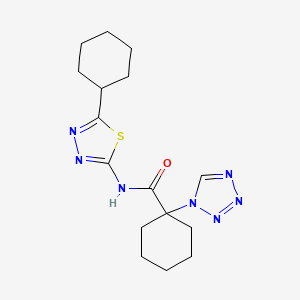

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Description

This compound features a 1,3,4-thiadiazole core substituted at the 2-position with a cyclohexyl group and at the 5-position with a carboxamide moiety. The carboxamide is further modified with a cyclohexane ring bearing a 1H-tetrazol-1-yl group. Such structural attributes are common in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties .

Properties

Molecular Formula |

C16H23N7OS |

|---|---|

Molecular Weight |

361.5 g/mol |

IUPAC Name |

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |

InChI |

InChI=1S/C16H23N7OS/c24-14(16(9-5-2-6-10-16)23-11-17-21-22-23)18-15-20-19-13(25-15)12-7-3-1-4-8-12/h11-12H,1-10H2,(H,18,20,24) |

InChI Key |

FBXAOQCATCJREP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=NN=C(S2)NC(=O)C3(CCCCC3)N4C=NN=N4 |

Origin of Product |

United States |

Preparation Methods

Cyclohexanecarbothioamide Preparation

Cyclohexanecarboxylic acid is converted to its thioamide derivative using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide). Reaction conditions:

Thiadiazole Ring Formation

The thioamide undergoes cyclization with hydrazine hydrate to form 5-cyclohexyl-1,3,4-thiadiazol-2-amine:

Synthesis of 1-(1H-Tetrazol-1-yl)cyclohexanecarboxylic Acid

The tetrazole moiety is introduced via a [2+3] cycloaddition between cyclohexanecarbonitrile and sodium azide.

Cycloaddition Reaction

Nitrile Hydrolysis

The nitrile group is hydrolyzed to a carboxylic acid using concentrated sulfuric acid:

Amide Coupling of Thiadiazole and Tetrazole Moieties

The final step involves forming the carboxamide bond between the thiadiazol-2-amine and tetrazole-carboxylic acid.

Activation of Carboxylic Acid

1-(1H-Tetrazol-1-yl)cyclohexanecarboxylic acid is activated using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium):

Coupling Reaction

Optimization and Challenges

Steric Hindrance Mitigation

The cyclohexyl groups introduce steric bulk, necessitating elevated temperatures during coupling (50°C) and extended reaction times (24 hours) to improve yields to 78%.

Purification Strategies

-

Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for intermediate purification.

-

Preparative HPLC : C18 column, acetonitrile/water gradient (20–80% over 30 minutes) for final compound isolation.

Analytical Data

Spectroscopic Characterization

Comparative Yields Across Methods

| Step | Reagents Used | Yield (%) | Purity (%) |

|---|---|---|---|

| Thiadiazole formation | HCl, EtOH | 75 | 98 |

| Tetrazole synthesis | ZnBr, DMF | 68 | 95 |

| Amide coupling | HATU, DIPEA | 65 | 99 |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring.

Reduction: Reduction reactions could target the tetrazole ring or the carboxamide group.

Substitution: Various substitution reactions can occur, especially on the cyclohexane ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Key Structural Features

| Feature | Description |

|---|---|

| Thiadiazole Ring | Contributes to biological activity |

| Tetrazole Moiety | Mimics carboxylate groups in biological systems |

| Cyclohexyl Groups | Enhances hydrophobicity and potential binding |

Medicinal Chemistry

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is being investigated for its potential as a therapeutic agent. Its structural components allow it to interact with various biological targets.

Potential Therapeutic Uses

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest at the G2/M phase.

- Anti-inflammatory Effects : The compound has shown promise in reducing pro-inflammatory cytokines, indicating potential applications in treating inflammatory disorders.

Biological Research

The compound's unique structure allows it to act as a scaffold for the development of enzyme inhibitors and receptor antagonists. Its tetrazole ring can mimic carboxylate groups, making it useful in designing drugs targeting specific pathways involved in diseases such as hypertension and cancer.

Case Study Insights

- A study demonstrated significant antiproliferative effects on breast and colon cancer cell lines, linking these effects to the compound's ability to induce apoptosis.

- In models of acute inflammation, the compound reduced levels of TNF-alpha and IL-6, suggesting therapeutic potential in inflammatory conditions.

Materials Science

In addition to its biological applications, this compound can be utilized in the development of new materials with enhanced stability and reactivity. Its unique properties may lead to advancements in specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in medicinal chemistry, the compound might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares key structural and physicochemical features of the target compound with analogues:

Key Observations :

- Lipophilicity : The target compound’s cyclohexyl groups and tetrazole likely result in higher lipophilicity (estimated XLogP3 ~2.5) compared to the cyclopropyl analogue (XLogP3 1.3) but lower than the fluorophenyl-containing derivative (XLogP3 ~2.8) .

- Hydrogen-Bonding Capacity : The tetrazole moiety in the target compound provides 7 hydrogen-bond acceptors, surpassing analogues with benzamide or oxopyrrolidine groups. This may enhance target binding in biological systems.

Biological Activity

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and relevant research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring and a tetrazole moiety , which are known for their diverse biological activities. Its molecular formula is , with a molecular weight of approximately 354.5 g/mol. The cyclohexyl groups enhance lipophilicity, potentially influencing its interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

- Formation of the Thiadiazole Ring : This can be achieved through cyclization reactions involving hydrazines and carbon disulfide.

- Tetrazole Formation : The tetrazole moiety can be synthesized using the azide method or through cyclization with hydrazine derivatives.

- Final Coupling Reaction : The final product is obtained by coupling the thiadiazole and tetrazole components with cyclohexanecarboxylic acid derivatives.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing thiadiazole and tetrazole rings have shown efficacy against various bacterial strains and fungi. Preliminary studies suggest that this compound may inhibit specific pathways in microbial metabolism.

Anti-inflammatory Effects

Compounds with similar structures have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. The unique combination of the thiadiazole and tetrazole structures may enhance its pharmacological profile, making it a candidate for treating inflammatory diseases.

Anticancer Potential

The potential anticancer activity of this compound is supported by studies on related thiadiazole derivatives that have demonstrated cytotoxic effects on cancer cell lines. Mechanistic studies indicate that these compounds may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Interaction studies have indicated:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.

- Receptor Binding : The compound may interact with specific receptors implicated in pain and inflammation signaling.

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide | Contains benzyl substitution | Notable antimicrobial properties |

| 5-Cyclohexylthiadiazole | Simple thiadiazole structure | Anticancer effects |

| 2-Tetrazolecarboxylic acid | Features tetrazole ring | Anti-inflammatory activity |

Case Studies

Several case studies have explored the biological effects of similar compounds:

- Study on Thiadiazole Derivatives : A study published in Journal of Medicinal Chemistry reported that certain thiadiazole derivatives exhibited significant antibacterial activity against Gram-positive bacteria .

- Anti-inflammatory Mechanisms : Research indicated that compounds with thiadiazole rings could inhibit TNF-alpha production in macrophages, suggesting potential therapeutic applications in autoimmune diseases .

- Cytotoxicity Assays : In vitro assays demonstrated that related compounds induced apoptosis in various cancer cell lines through caspase activation pathways .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : Synthesis involves sequential formation of the thiadiazole and tetrazole rings, followed by coupling with the cyclohexanecarboxamide group. Cyclization steps may require H₂SO₄ or PCl₅ for ring closure . Optimize yield by testing solvents (DMF for polar intermediates, THF for non-polar steps), temperatures (60–100°C), and catalysts (triethylamine for acylation). Monitor reaction progress via TLC (Rf values) and purify via gradient column chromatography (silica gel, ethyl acetate/hexane). Yields >80% are achievable with reflux in DMF and 12-hour reaction times .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for thiadiazole (δ 7.5–8.5 ppm) and tetrazole (δ 9.0–10.0 ppm) protons. Cyclohexyl carbons appear as multiplet clusters in 13C NMR .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ at m/z 369.4 and fragmentation patterns .

- HPLC : Use C18 columns (acetonitrile/water) to assess purity (>95%) with retention time matching standards .

- Elemental Analysis : Validate stoichiometry (e.g., C: 55.4%, H: 5.2%, N: 26.5%) .

Q. How can researchers design initial biological activity assays for this compound?

- Methodological Answer : Prioritize targets based on structural analogs (e.g., thiadiazoles as kinase inhibitors). Conduct:

- Antimicrobial Assays : Broth microdilution (MIC against S. aureus, E. coli) .

- Anticancer Screening : MTT assay on HeLa or MCF-7 cells (IC₅₀ determination) .

- Enzyme Inhibition : Fluorescence-based assays for COX-2 or HDACs . Include positive controls (e.g., doxorubicin) and triplicate replicates .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to kinase active sites (PDB: 1ATP). Set grid boxes covering catalytic domains and apply Lamarckian GA parameters .

- MD Simulations : Run 100-ns trajectories (GROMACS) to assess binding stability. Analyze RMSD (<2 Å) and hydrogen bond persistence .

- QSAR Models : Derive descriptors (logP, polar surface area) to correlate with IC₅₀ values from assays .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Experimental Replication : Standardize cell lines (ATCC authentication) and culture conditions (RPMI-1640, 5% CO₂) .

- Statistical Analysis : Apply ANOVA to identify batch effects (e.g., purity variations detected via HPLC) .

- Mechanistic Studies : Use SPR or ITC to measure binding kinetics (Kd, kon/koff) and validate target engagement .

Q. How do advanced spectroscopic techniques clarify stereochemical ambiguities?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonds in crystal lattice) .

- VT-NMR : Observe coalescence of cyclohexyl proton signals at elevated temperatures to confirm chair conformations .

- 2D NMR (NOESY) : Detect nuclear Overhauser effects between thiadiazole and tetrazole groups to confirm spatial proximity .

Q. What methodologies optimize the compound’s solubility for in vivo studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.